molecular formula C8H12O B14389687 [2-(2-Methylprop-1-en-1-ylidene)cyclopropyl]methanol CAS No. 89590-62-5

[2-(2-Methylprop-1-en-1-ylidene)cyclopropyl]methanol

Cat. No.: B14389687
CAS No.: 89590-62-5
M. Wt: 124.18 g/mol
InChI Key: LQBDTJNMPJUAAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(2-Methylprop-1-en-1-ylidene)cyclopropyl]methanol is an organic compound characterized by a cyclopropane ring substituted with a methanol group and a methylprop-1-en-1-ylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Methylprop-1-en-1-ylidene)cyclopropyl]methanol can be achieved through several synthetic routes. One common method involves the cyclopropanation of an appropriate alkene precursor followed by the introduction of the methanol group. The reaction conditions typically involve the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alkene, followed by the addition of a suitable electrophile to form the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as rhodium or copper complexes can enhance the reaction rate and yield. Purification of the final product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Methylprop-1-en-1-ylidene)cyclopropyl]methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents under acidic or basic conditions.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: SOCl2, PBr3, or other halogenating agents under anhydrous conditions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Cyclopropylmethane derivatives.

    Substitution: Halogenated cyclopropyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(2-Methylprop-1-en-1-ylidene)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving cyclopropane rings. Its structural features make it a valuable tool for investigating the mechanisms of enzyme action and substrate specificity.

Medicine

In medicine, this compound has potential applications as a precursor for the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity and could be explored for therapeutic uses.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals. Its reactivity and versatility make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of [2-(2-Methylprop-1-en-1-ylidene)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The methanol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(2-Methylprop-1-en-1-ylidene)cyclopropyl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

89590-62-5

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

InChI

InChI=1S/C8H12O/c1-6(2)3-7-4-8(7)5-9/h8-9H,4-5H2,1-2H3

InChI Key

LQBDTJNMPJUAAJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C=C1CC1CO)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.